Cas no 825-56-9 (2-Phenyl-1,3,4-oxadiazole)

2-Phenyl-1,3,4-oxadiazole structure
2-Phenyl-1,3,4-oxadiazole structure
Nome del prodotto:2-Phenyl-1,3,4-oxadiazole
Numero CAS:825-56-9
MF:C8H6N2O
MW:146.14604139328
MDL:MFCD00491613
CID:839347
PubChem ID:13217

2-Phenyl-1,3,4-oxadiazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-phenyl-1,3,4-oxadiazole
    • 1,3,4-OXADIAZOLE, 2-PHENYL-
    • 1,3,4-OXADIAZOLE,2-PHENYL
    • 2-Fenil-1,3,4-ossadiazolo [Italian]
    • 2-phenyl-[1,3,4]oxadiazole
    • 5-phenyl-1,3,4-oxadiazole
    • Phenyl-[1,3,4]oxadiazol
    • phenyl-[1,3,4]oxadiazole
    • 2-Phenyloxadiazole
    • NSC 94884
    • 2-Fenil-1,3,4-ossadiazolo
    • NSC94884
    • C11H9IN2O
    • 2-Phenyl-1,3,4-oxadiazol
    • 1,4-Oxadiazole, 2-phenyl-
    • 2-phenyl-[1.3.4]oxadiazole
    • 2-phenyl-[1.3.4]-oxadiazole
    • 2-phenyl-[1,3,4]-oxadiazole
    • ZEOMRHKTIYBETG-UHFFFAOYSA-N
    • 2-Phenyl-1,3,4-oxadiazole (ACI)
    • 2-Phenyloxadiazole;5-Phenyl-1,3,4-Oxadiazole
    • SY179350
    • BRN 0118804
    • 4-27-00-07140 (Beilstein Handbook Reference)
    • SCHEMBL9555
    • BDBM600907
    • CS-0119950
    • AKOS002300438
    • EN300-44953
    • 825-56-9
    • DTXSID80231799
    • MFCD00491613
    • AS-58422
    • CHEMBL2269004
    • DB-025924
    • Z55670800
    • NSC-94884
    • BCP27494
    • D71189
    • STK408136
    • US11634391, Compound 144
    • 2-Phenyl-1,3,4-oxadiazole
    • MDL: MFCD00491613
    • Inchi: 1S/C8H6N2O/c1-2-4-7(5-3-1)8-10-9-6-11-8/h1-6H
    • Chiave InChI: ZEOMRHKTIYBETG-UHFFFAOYSA-N
    • Sorrisi: N1=COC(C2C=CC=CC=2)=N1
    • BRN: 0118804

Proprietà calcolate

  • Massa esatta: 146.04800
  • Massa monoisotopica: 146.048012819g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 123
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 38.9

Proprietà sperimentali

  • Densità: 1.179
  • Punto di ebollizione: 254 ºC
  • Punto di infiammabilità: 111 ºC
  • PSA: 38.92000
  • LogP: 1.73660

2-Phenyl-1,3,4-oxadiazole Informazioni sulla sicurezza

  • Condizioni di conservazione:Sealed in dry,2-8°C

2-Phenyl-1,3,4-oxadiazole Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-Phenyl-1,3,4-oxadiazole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
P321945-50mg
2-phenyl-1,3,4-oxadiazole
825-56-9
50mg
$ 70.00 2022-06-03
abcr
AB253712-25 g
2-Phenyl-1,3,4-oxadiazole; .
825-56-9
25 g
€703.80 2023-07-20
eNovation Chemicals LLC
D101487-1g
2-Phenyl-1,3,4-oxadiazole
825-56-9 97%
1g
$298 2024-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X38165-100mg
2-Phenyl-1,3,4-oxadiazole
825-56-9 95%
100mg
¥371.0 2023-09-05
abcr
AB253712-5 g
2-Phenyl-1,3,4-oxadiazole; .
825-56-9
5 g
€277.50 2023-07-20
Enamine
EN300-44953-5.0g
2-phenyl-1,3,4-oxadiazole
825-56-9 93%
5g
$492.0 2023-05-03
TRC
P321945-25mg
2-phenyl-1,3,4-oxadiazole
825-56-9
25mg
$ 50.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X38165-5g
2-Phenyl-1,3,4-oxadiazole
825-56-9 95%
5g
¥5570.0 2023-09-05
Enamine
EN300-44953-0.05g
2-phenyl-1,3,4-oxadiazole
825-56-9 93%
0.05g
$35.0 2023-05-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IR550-250mg
2-Phenyl-1,3,4-oxadiazole
825-56-9 95+%
250mg
837CNY 2021-05-07

2-Phenyl-1,3,4-oxadiazole Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 overnight, 120 °C
Riferimento
Pd(OAc)2 catalyzed C-H activation of 1,3,4-oxadiazoles and their direct oxidative coupling with benzothiazoles and aryl boronic acids using Cu(OAc)2 as an oxidant
Salvanna, N.; et al, Tetrahedron, 2013, 69(9), 2220-2225

Synthetic Routes 2

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  rt
Riferimento
N-(triphenylphosphoranylidene) isocyanamide
Lindstrom, Johan, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-3

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ,  Water ;  rt; 110 °C
1.2 Reagents: Potassium carbonate ;  15 h, 110 °C
Riferimento
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones
Gao, Qinghe; et al, Organic Letters, 2015, 17(12), 2960-2963

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Iodine ,  Oxygen Solvents: Dimethyl sulfoxide ;  6 h, 120 °C
1.2 Reagents: Potassium carbonate ,  Oxygen ;  2 h, 120 °C
Riferimento
Iodine-Mediated Domino Oxidative Cyclization: One-Pot Synthesis of 1,3,4-Oxadiazoles via Oxidative Cleavage of C(sp2)-H or C(sp)-H Bond
Fan, Yuxing; et al, Journal of Organic Chemistry, 2016, 81(15), 6820-6825

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Oxygen ,  Copper bromide (CuBr2) Solvents: Dimethylformamide ;  0.75 h, 150 °C
Riferimento
Ligand-free Cu(II)-mediated aerobic oxidations of aldehyde hydrazones leading to N,N'-diacylhydrazines and 1,3,4-oxadiazoles
Liu, Lei; et al, Organic & Biomolecular Chemistry, 2017, 15(12), 2585-2592

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ,  Water ;  rt; 110 °C
1.2 Reagents: Potassium carbonate ;  15 h, 110 °C
Riferimento
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones
Gao, Qinghe; et al, Organic Letters, 2015, 17(12), 2960-2963

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Solvents: Acetonitrile ;  1 h, 100 °C
Riferimento
[4+1] cyclization of benzohydrazide and ClCF2COONa towards 1,3,4-oxadiazoles and 1,3,4-oxadiazoles-d5
Wang, Ya; et al, Chinese Chemical Letters, 2022, 33(3), 1511-1514

Synthetic Routes 8

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  10 min, rt
Riferimento
Novel, fast and efficient one-pot sonochemical synthesis of 2-aryl-1,3,4-oxadiazoles
Rouhani, Morteza; et al, Ultrasonics Sonochemistry, 2014, 21(1), 262-267

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Iodine Solvents: Dimethyl sulfoxide ,  Water ;  110 °C
Riferimento
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones
Gao, Qinghe; et al, Organic Letters, 2015, 17(12), 2960-2963

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ,  Water ;  rt; 110 °C
1.2 Reagents: Potassium carbonate ;  15 h, 110 °C
Riferimento
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones
Gao, Qinghe; et al, Organic Letters, 2015, 17(12), 2960-2963

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Zincate(2-), dichlorobis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2), (T-… Solvents: Tetrahydrofuran ;  25 °C; 5 min, 25 °C
1.2 Catalysts: Bis(dibenzylideneacetone)palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] ;  2 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
Riferimento
Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases
Schwaerzer, Kuno; et al, Organic Letters, 2020, 22(5), 1899-1902

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ,  Water ;  rt; 110 °C
1.2 Reagents: Potassium carbonate ;  15 h, 110 °C
Riferimento
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones
Gao, Qinghe; et al, Organic Letters, 2015, 17(12), 2960-2963

Synthetic Routes 13

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  15 min, rt; 12 h, rt
Riferimento
One-pot synthesis of 2-aryl-1,3,4-oxadiazole derivatives as potential antibacterial agents
Karimi, Fatemeh; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(10), 1028-1033

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ,  Water ;  rt; 110 °C
1.2 Reagents: Potassium carbonate ;  15 h, 110 °C
Riferimento
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones
Gao, Qinghe; et al, Organic Letters, 2015, 17(12), 2960-2963

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ,  Water ;  rt; 110 °C
1.2 Reagents: Potassium carbonate ;  15 h, 110 °C
Riferimento
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones
Gao, Qinghe; et al, Organic Letters, 2015, 17(12), 2960-2963

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ,  Water ;  rt; 110 °C
1.2 Reagents: Potassium carbonate ;  15 h, 110 °C
Riferimento
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones
Gao, Qinghe; et al, Organic Letters, 2015, 17(12), 2960-2963

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Iodine Solvents: Dimethyl sulfoxide ,  Water ;  110 °C
Riferimento
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones
Gao, Qinghe; et al, Organic Letters, 2015, 17(12), 2960-2963

Synthetic Routes 18

Condizioni di reazione
1.1 Catalysts: Aluminum potassium sulfate dodecahydrate ;  rt → 100 °C; 6 h, 100 °C
Riferimento
Alum (KAl(SO4)2.12H2O). An efficient and inexpensive catalyst for the one-pot synthesis of 1,3,4-oxadiazoles under solvent-free conditions
Dabiri, Minoo; et al, Monatshefte fuer Chemie, 2007, 138(12), 1253-1255

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ,  Water ;  110 °C
Riferimento
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones
Gao, Qinghe; et al, Organic Letters, 2015, 17(12), 2960-2963

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Iodine ,  Oxygen Solvents: Dimethyl sulfoxide ;  6 h, 120 °C
1.2 Reagents: Potassium carbonate ,  Oxygen ;  2 h, 120 °C
Riferimento
Iodine-Mediated Domino Oxidative Cyclization: One-Pot Synthesis of 1,3,4-Oxadiazoles via Oxidative Cleavage of C(sp2)-H or C(sp)-H Bond
Fan, Yuxing; et al, Journal of Organic Chemistry, 2016, 81(15), 6820-6825

Synthetic Routes 21

Condizioni di reazione
1.1 12 h, reflux
Riferimento
Palladium-Catalyzed Domino Allenamide Carbopalladation/Direct C-H Allylation of Heteroarenes: Synthesis of Primprinine and Papaverine Analogues
Hedouin, Jonathan; et al, Organic Letters, 2018, 20(19), 6027-6032

Synthetic Routes 22

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
Riferimento
Direct and efficient synthesis of dimethylformamidrazones using benzotriazole Vilsmeier reagent
Katritzky, Alan R.; et al, Journal of Organic Chemistry, 2000, 65(7), 2246-2248

2-Phenyl-1,3,4-oxadiazole Raw materials

2-Phenyl-1,3,4-oxadiazole Preparation Products

2-Phenyl-1,3,4-oxadiazole Letteratura correlata

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